![molecular formula C19H22BrFN2OS B2993758 1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338421-99-1](/img/structure/B2993758.png)

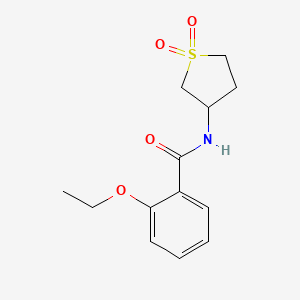

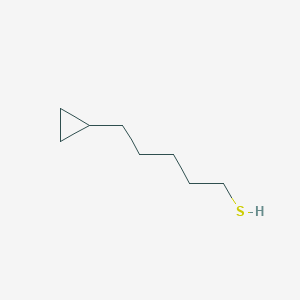

1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, otherwise known as 4-BFPP, is a small molecule which has been studied extensively in the scientific community. It is a highly versatile compound that has been used in a variety of scientific research applications, including as a pharmaceutical, biocatalyst, and as a tool for studying biochemical and physiological processes. Additionally, this paper will explore potential future directions for research involving 4-BFPP.

Scientific Research Applications

Chemical Analysis and Chromatography Research on related compounds, such as flunarizine and its degradation products, highlights the use of chromatographic techniques for chemical analysis. These methods, including micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC), are essential for separating and identifying complex mixtures in pharmaceuticals. The precision of these techniques allows for the detection of specific degradation products and the quantification of active pharmaceutical ingredients in various formulations (El-Sherbiny et al., 2005).

Catalytic Synthesis in Pharmaceutical Development The synthesis of neuroleptic agents like Fluspirilen and Penfluridol showcases the application of catalytic processes, including rhodium-catalyzed hydroformylation. This key step demonstrates the broader applicability of catalysis in constructing complex molecules, offering efficient pathways to synthesize pharmaceuticals with central nervous system activity. The approach facilitates the preparation of critical intermediates, enhancing yields and streamlining the production of therapeutic agents (Botteghi et al., 2001).

Crystal Structure Determination The crystal structure analysis of related compounds aids in understanding molecular conformation and interactions. Such studies provide insights into the structural requirements for biological activity, guiding the design of more effective pharmaceutical agents. The detailed structural information, including the conformation of piperazine rings and the spatial arrangement of substituents, is crucial for rational drug design (Deniz & Ibiş, 2009).

Structure-Activity Relationships (SAR) Investigations into the structure-activity relationships of dopamine transporter (DAT) inhibitors illustrate the importance of molecular modifications for therapeutic potential. For instance, altering the piperazine-2-propanol scaffold affects affinity, selectivity, and metabolic stability, underscoring the critical role of structural nuances in drug development. Such research supports the identification of novel candidates for treating psychostimulant use disorders, showcasing the iterative process of optimization based on SAR studies (Slack et al., 2019).

Metabolic Pathway Elucidation The study of the metabolic pathways of novel antidepressants, like Lu AA21004, exemplifies the application of compound-specific research in understanding drug metabolism. Identifying the enzymes involved in oxidative metabolism helps predict drug interactions, optimize dosing, and improve safety profiles. This research is fundamental to the development of drugs with favorable pharmacokinetic properties (Hvenegaard et al., 2012).

Properties

IUPAC Name |

1-(4-bromophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrFN2OS/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17/h1-8,18,24H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYBQMQZNGGYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2993682.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)

methanone](/img/structure/B2993693.png)